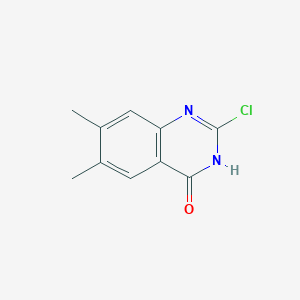
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride under reflux conditions to form the quinazolinone core . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 2-amino-6,7-dimethyl-3,4-dihydroquinazolin-4-one.
Oxidation: Formation of 2-chloroquinazoline derivatives.
Reduction: Formation of 2-chloro-6,7-dimethyl-3,4-dihydroquinazoline.
Scientific Research Applications
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or bind to receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one: Similar structure but with methoxy groups instead of methyl groups.
2-Chloroquinazoline: Lacks the dihydro and methyl groups but retains the chlorine atom.
Uniqueness
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-6,7-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-7-8(4-6(5)2)12-10(11)13-9(7)14/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
XIQOMAKGPUSTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol](/img/structure/B13184177.png)

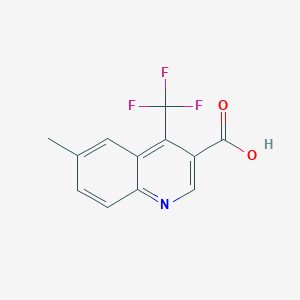
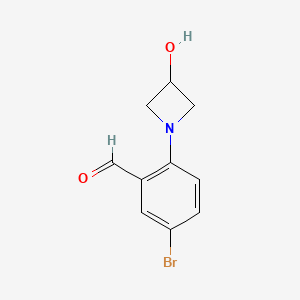
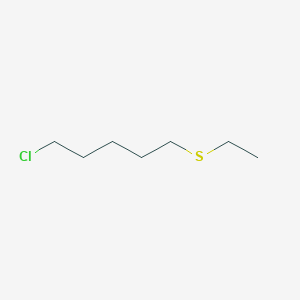
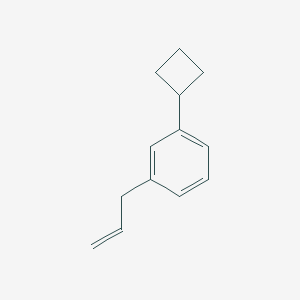

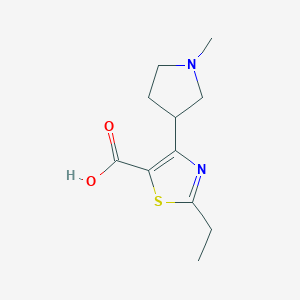
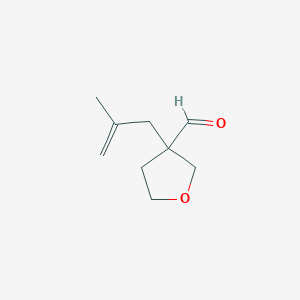


![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)
![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
